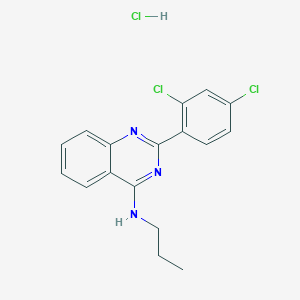![molecular formula C19H19ClN2OS B7751173 1-[3-[1-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-1-en-2-ylamino]phenyl]ethanone;chloride](/img/structure/B7751173.png)
1-[3-[1-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-1-en-2-ylamino]phenyl]ethanone;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-[1-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-1-en-2-ylamino]phenyl]ethanone;chloride is a complex organic compound with a unique structure that includes a benzothiazolium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-[1-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-1-en-2-ylamino]phenyl]ethanone;chloride typically involves multiple steps. One common method includes the condensation of 3-methylbenzothiazolium with a suitable aldehyde, followed by a series of reactions to introduce the ethanone and chloride groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis could be employed to maintain consistent quality and reduce production time.
Chemical Reactions Analysis
Types of Reactions
1-[3-[1-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-1-en-2-ylamino]phenyl]ethanone;chloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce certain functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazolium core, using reagents like sodium hydroxide or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[3-[1-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-1-en-2-ylamino]phenyl]ethanone;chloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-[3-[1-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-1-en-2-ylamino]phenyl]ethanone;chloride involves its interaction with specific molecular targets. The benzothiazolium core can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-methylbenzothiazolium chloride: Shares the benzothiazolium core but lacks the additional functional groups.
1-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-1-en-2-ylamine: Similar structure but without the ethanone group.
Uniqueness
1-[3-[1-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-1-en-2-ylamino]phenyl]ethanone;chloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[3-[1-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-1-en-2-ylamino]phenyl]ethanone;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS.ClH/c1-13(20-16-8-6-7-15(12-16)14(2)22)11-19-21(3)17-9-4-5-10-18(17)23-19;/h4-12H,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPSBHTWUHQGIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=[N+](C2=CC=CC=C2S1)C)NC3=CC=CC(=C3)C(=O)C.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC1=[N+](C2=CC=CC=C2S1)C)NC3=CC=CC(=C3)C(=O)C.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[1-(5-Chloro-2-methoxyphenyl)-2,5-dioxo-4-phenylsulfanylpyrrol-3-yl]amino]benzoic acid](/img/structure/B7751103.png)



![3-{[6-(Ethoxycarbonyl)-5-methylthieno[2,3-d]pyrimidin-4-yl]amino}benzoic acid hydrochloride](/img/structure/B7751142.png)
![(6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)hydrazine](/img/structure/B7751150.png)

![3-[(4-propan-2-ylphenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B7751161.png)


![3-[[2-(2,4-Dichlorophenyl)-4-quinazolinyl]amino]-1-propanol](/img/structure/B7751193.png)

![3-amino-6-methyl-N-(2-methylphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B7751210.png)
